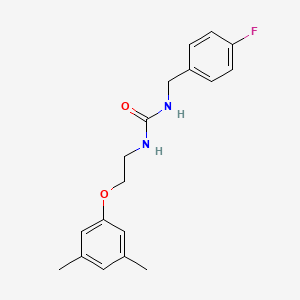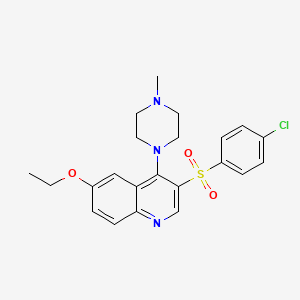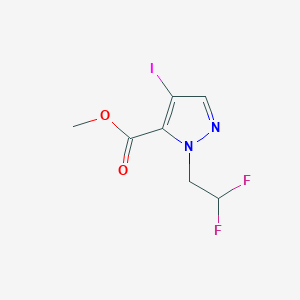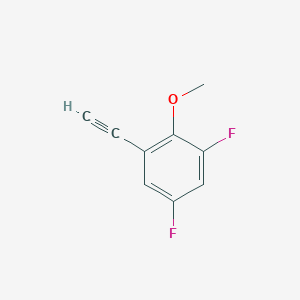
1-(2-(3,5-Dimethylphenoxy)ethyl)-3-(4-fluorobenzyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-(3,5-Dimethylphenoxy)ethyl)-3-(4-fluorobenzyl)urea, also known as A-769662, is a small molecule activator of AMP-activated protein kinase (AMPK). AMPK is an enzyme that plays a crucial role in regulating cellular energy homeostasis. A-769662 has gained significant attention in the scientific community due to its potential therapeutic applications in metabolic diseases, cancer, and neurodegenerative disorders.
Método De Síntesis Detallado
Design of the Synthesis Pathway
The synthesis pathway for the compound 1-(2-(3,5-Dimethylphenoxy)ethyl)-3-(4-fluorobenzyl)urea involves the reaction of 3,5-dimethylphenol with ethylene oxide to form 2-(3,5-dimethylphenoxy)ethanol. This intermediate is then reacted with 4-fluorobenzyl isocyanate to form the corresponding carbamate. Finally, the carbamate is treated with ammonia to form the desired product.
Starting Materials
3,5-dimethylphenol, ethylene oxide, 4-fluorobenzyl isocyanate, ammonia
Reaction
3,5-dimethylphenol is reacted with ethylene oxide in the presence of a catalyst to form 2-(3,5-dimethylphenoxy)ethanol., 2-(3,5-dimethylphenoxy)ethanol is reacted with 4-fluorobenzyl isocyanate in the presence of a base to form the corresponding carbamate., The carbamate is then treated with ammonia in the presence of a catalyst to form the desired product, 1-(2-(3,5-Dimethylphenoxy)ethyl)-3-(4-fluorobenzyl)urea.
Mecanismo De Acción
1-(2-(3,5-Dimethylphenoxy)ethyl)-3-(4-fluorobenzyl)urea activates AMPK by binding to the γ-subunit of the enzyme. This leads to allosteric activation of the enzyme, which in turn leads to the phosphorylation of downstream targets involved in glucose and lipid metabolism, as well as cell growth and proliferation.
Efectos Bioquímicos Y Fisiológicos
1-(2-(3,5-Dimethylphenoxy)ethyl)-3-(4-fluorobenzyl)urea has been shown to increase glucose uptake and fatty acid oxidation in skeletal muscle cells, which can improve insulin sensitivity and reduce lipid accumulation in liver cells. It has also been shown to inhibit cell growth and induce apoptosis in cancer cells. In animal models of Alzheimer's disease, 1-(2-(3,5-Dimethylphenoxy)ethyl)-3-(4-fluorobenzyl)urea has been shown to improve cognitive function and reduce neuroinflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-(2-(3,5-Dimethylphenoxy)ethyl)-3-(4-fluorobenzyl)urea in lab experiments is its specificity for AMPK activation. It has been shown to activate AMPK without affecting other kinases, which can reduce off-target effects. One limitation of using 1-(2-(3,5-Dimethylphenoxy)ethyl)-3-(4-fluorobenzyl)urea is its short half-life, which can make it difficult to maintain consistent levels of activation in cell culture or animal models.
Direcciones Futuras
Future research on 1-(2-(3,5-Dimethylphenoxy)ethyl)-3-(4-fluorobenzyl)urea could focus on its potential therapeutic applications in metabolic diseases, cancer, and neurodegenerative disorders. It could also investigate the mechanisms underlying its effects on glucose and lipid metabolism, cell growth and proliferation, and cognitive function. Additionally, future research could explore the development of more potent and selective AMPK activators based on the structure of 1-(2-(3,5-Dimethylphenoxy)ethyl)-3-(4-fluorobenzyl)urea.
Aplicaciones Científicas De Investigación
1-(2-(3,5-Dimethylphenoxy)ethyl)-3-(4-fluorobenzyl)urea has been extensively studied for its potential therapeutic applications in metabolic diseases, cancer, and neurodegenerative disorders. In metabolic diseases, 1-(2-(3,5-Dimethylphenoxy)ethyl)-3-(4-fluorobenzyl)urea has been shown to improve glucose uptake and insulin sensitivity in skeletal muscle cells. It has also been shown to increase fatty acid oxidation and reduce lipid accumulation in liver cells. In cancer, 1-(2-(3,5-Dimethylphenoxy)ethyl)-3-(4-fluorobenzyl)urea has been shown to inhibit the growth of various cancer cell lines by inducing cell cycle arrest and apoptosis. In neurodegenerative disorders, 1-(2-(3,5-Dimethylphenoxy)ethyl)-3-(4-fluorobenzyl)urea has been shown to improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease.
Propiedades
IUPAC Name |
1-[2-(3,5-dimethylphenoxy)ethyl]-3-[(4-fluorophenyl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21FN2O2/c1-13-9-14(2)11-17(10-13)23-8-7-20-18(22)21-12-15-3-5-16(19)6-4-15/h3-6,9-11H,7-8,12H2,1-2H3,(H2,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLXHRDUWCIRQPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OCCNC(=O)NCC2=CC=C(C=C2)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-(3,5-Dimethylphenoxy)ethyl)-3-(4-fluorobenzyl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 5-[(3-fluorobenzoyl)amino]-3-(4-methoxyphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2791871.png)
![N-[(3-Propan-2-yloxyphenyl)methyl]-N-(2-pyrazol-1-ylethyl)prop-2-enamide](/img/structure/B2791874.png)

![4-[butyl(ethyl)sulfamoyl]-N-(3-cyanothiophen-2-yl)benzamide](/img/structure/B2791878.png)




![N-[2-(2,4-dimethylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2,6-difluorobenzamide](/img/structure/B2791888.png)


![N-[4-(aminosulfonyl)phenyl]-8-ethoxy-6-oxo-1,3,4,6-tetrahydro-2H-quinolizine-9-carboxamide](/img/structure/B2791891.png)
![4-(Trifluoromethyl)bicyclo[2.2.1]heptane-1-carbonitrile](/img/structure/B2791892.png)
